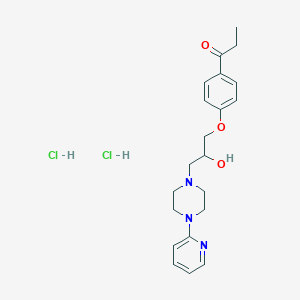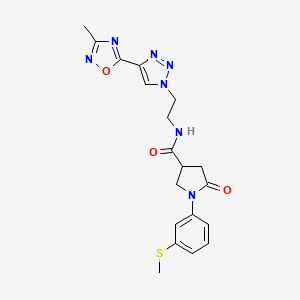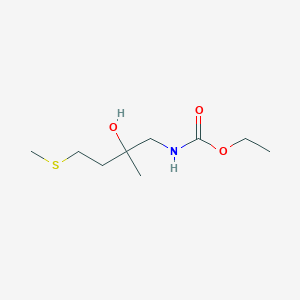
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a hydroxy group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl carbamate with a suitable precursor that introduces the hydroxy, methyl, and methylthio groups under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can produce an amine.
Aplicaciones Científicas De Investigación
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate can be compared with other carbamate derivatives and compounds with similar functional groups. Some similar compounds include:
- Mthis compound
- Ethyl (2-hydroxy-2-methyl-4-(ethylthio)butyl)carbamate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents can significantly influence their properties and behavior in various contexts.
Propiedades
IUPAC Name |
ethyl N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-4-13-8(11)10-7-9(2,12)5-6-14-3/h12H,4-7H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSREMYLITEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)

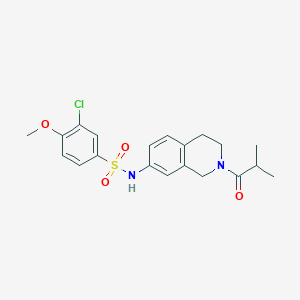
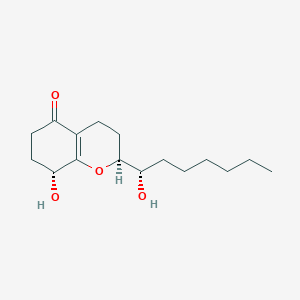
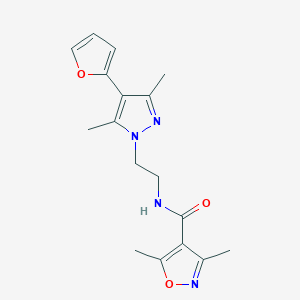
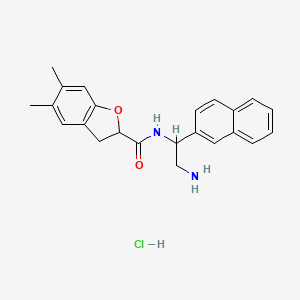
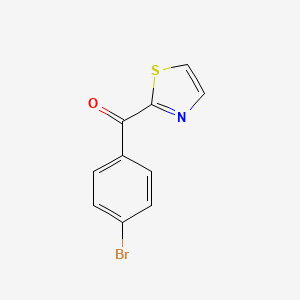
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)
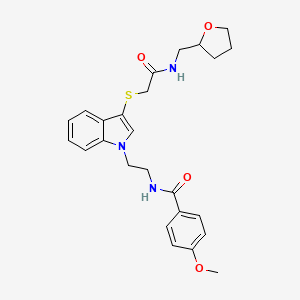
![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)

